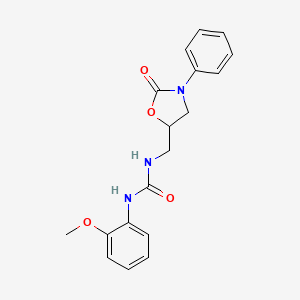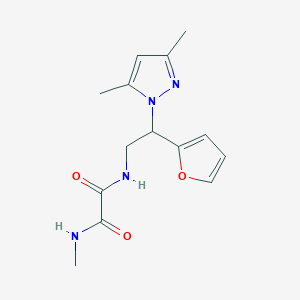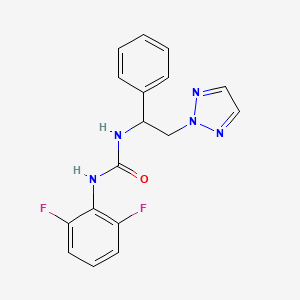
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione, also known as CPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMP is a pyrazine derivative that has been studied for its ability to act as an antioxidant, anti-inflammatory, and neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been shown to reduce the levels of reactive oxygen species, which can cause cellular damage. In addition, 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its ability to cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the brain. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione has also been studied for its potential use in cancer therapy, and further research in this area could lead to the development of new cancer treatments. In addition, further studies are needed to fully understand the mechanism of action of 1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione and its potential side effects.
Synthesemethoden
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of cyclopropylmethylamine with methyl acrylate to form 1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione. The reaction is catalyzed by a palladium catalyst and requires a high pressure of carbon monoxide. The product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-4-5-11(6-7-2-3-7)9(13)8(10)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOGFKNJGXJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-methylpyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)


![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895241.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)